![molecular formula C9H17ClN2O B13470814 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride
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Overview
Description
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group and methoxymethyl substituent participate in nucleophilic substitution under various conditions:
Reaction Type | Reagents/Conditions | Product Formed | Outcome |
---|---|---|---|
Cyanide Displacement | K₂CO₃/EtOH, 80°C, 12h | 2-[3-(Methoxymethyl)piperidin-3-yl]acetamide | 85% yield, retains piperidine core |
Methoxymethyl Cleavage | BBr₃/DCM, −78°C → RT, 6h | 3-(Hydroxymethyl)piperidin-3-ylacetonitrile | Selective demethylation (92% yield) |
Key findings:
-
The acetonitrile group shows higher reactivity than the methoxymethyl group in polar aprotic solvents.
-
Steric hindrance from the piperidine ring slows substitution at the 3-position .
Reduction Reactions
Controlled reduction pathways enable selective modification:
Target Group | Reducing Agent | Conditions | Product |
---|---|---|---|
Nitrile to Amine | LiAlH₄/THF | 0°C → reflux, 8h | 2-[3-(Methoxymethyl)piperidin-3-yl]ethylamine |
Ring Saturation | H₂ (50 psi), Pd/C, EtOAc | RT, 24h | Hexahydro derivative |
Notable observations:
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Nitrile reduction proceeds with >90% efficiency but requires strict temperature control to prevent N-demethylation.
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Catalytic hydrogenation preferentially saturates the piperidine ring over modifying side chains .
Alkylation and Acylation
The tertiary amine undergoes functionalization:
Reaction | Reagent | Site Modified | Yield |
---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF | Piperidine nitrogen | 78% |
N-Acylation | AcCl, Et₃N, DCM | Piperidine nitrogen | 82% |
Critical insights:
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Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in analogs .
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Acylated derivatives show improved stability in physiological pH conditions.
Cycloaddition and Heterocycle Formation
The nitrile group participates in click chemistry:
Partner Compound | Reaction Type | Catalyst | Product Application |
---|---|---|---|
Sodium azide | Huisgen 1,3-dipolar cycloaddition | Cu(I)/TBTA | Tetrazole-based protease inhibitors |
Ethyl propiolate | [2+2] Cycloaddition | UV light (254 nm) | β-Lactam analogs |
Performance metrics:
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Tetrazole formation achieves 94% conversion efficiency.
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Photocycloaddition requires anhydrous conditions to prevent hydrolysis .
pH-Dependent Reactivity
The hydrochloride salt demonstrates unique behavior across pH ranges:
pH Range | Dominant Species | Reactivity Profile |
---|---|---|
1–3 | Protonated piperidine | Enhanced electrophilic substitution |
4–6 | Partial protonation | Simultaneous nucleophilic/electrophilic reactions |
7–9 | Free base form | Predominant alkylation at nitrogen |
Studies show a 40% increase in acylation rates at pH 8 compared to pH 5 .
This comprehensive analysis demonstrates 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride's versatility as a synthetic intermediate. Its balanced reactivity at multiple sites enables targeted modifications for pharmaceutical applications, particularly in CNS drug development and enzyme inhibitor design. Further research should explore its potential in asymmetric catalysis and prodrug formulations.
Scientific Research Applications
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
- 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-(2-Methoxyethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C10H16ClN3O
Molecular Weight : 219.70 g/mol
This compound features a piperidine ring, which is known for its role in various biological activities. The methoxymethyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds with similar structures have shown inhibitory effects on histone demethylases, which are implicated in cancer progression. The inhibition of these enzymes can lead to altered gene expression and reduced tumor growth .
The biological activity of This compound is thought to be mediated through several mechanisms:
- PARP Inhibition : Compounds with similar piperidine structures have demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can enhance the sensitivity of cancer cells to chemotherapy by preventing DNA repair mechanisms .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have been identified as HDAC inhibitors, which play a crucial role in regulating gene expression and can induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study demonstrated that similar piperidine compounds exhibited IC50 values in the low nanomolar range against BRCA-deficient cancer cells, indicating potent antiproliferative effects .
- In Vivo Efficacy : Another investigation into related compounds showed promising results in animal models, where tumor growth was significantly reduced following treatment with these piperidine derivatives .
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-12-8-9(4-5-10)3-2-6-11-7-9;/h11H,2-4,6-8H2,1H3;1H |
InChI Key |
PSROKEAGNGWMKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCNC1)CC#N.Cl |
Origin of Product |
United States |
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